Picropodophyllin

Catalog No.
S539647
CAS No.
477-47-4
M.F
C22H22O8
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picropodophyllin

CAS Number

477-47-4

Product Name

Picropodophyllin

IUPAC Name

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3

InChI Key

YJGVMLPVUAXIQN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Solubility

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform.
In water, 150 mg/L at 25 °C /Estimated/
1.14e-01 g/L

Synonyms

AXL1717; AXL-1717; AXL 1717; PPP; picropodophyllin; Picropodophyllotoxin.

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O

Description

The exact mass of the compound Picropodophyllotoxin is 414.13147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36407. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of furonaphthodioxole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Picropodophyllotoxin (PPT) is a naturally occurring compound found in the Podophyllum plants, particularly in the rhizomes (underground stems) []. While PPT itself hasn't been directly used in medicine due to its toxicity, it has played a significant role in scientific research, particularly in cancer treatment. Here's a breakdown of its key research applications:

Understanding Cell Division and Microtubule Function

PPT disrupts cell division by inhibiting the formation of microtubules. Microtubules are essential cellular structures that play a crucial role in cell division, shape, and movement []. By blocking their formation, PPT prevents cancer cells from dividing and multiplying. This property has been instrumental in studying cell division processes and the function of microtubules.

Development of Anti-Cancer Drugs

Research on PPT led to the development of two successful semi-synthetic anti-cancer drugs: Etoposide and Etoposide phosphate (also known as VP-16) []. These drugs work similarly to PPT by targeting microtubules and inhibiting cell division in cancer cells. Etoposide is used to treat various cancers, including lymphomas, leukemias, lung cancer, and testicular cancer [].

Picropodophyllin is a non-toxic small molecule that serves as an inhibitor of the insulin-like growth factor-1 receptor (IGF1R). It is a stereoisomer of podophyllotoxin, classified within the cyclolignan family, specifically characterized by its cis conformation, in contrast to the trans conformation of podophyllotoxin. This compound has garnered attention for its potential applications in cancer therapy, particularly in targeting solid tumors through its action on the IGF1R pathway, which is crucial for cell growth and survival .

Research suggests that PPP acts as a protein kinase inhibitor, specifically targeting the insulin-like growth factor receptor (IGF-IR) [, ]. IGF-IR plays a role in cell growth and proliferation. By inhibiting this receptor, PPP may disrupt cancer cell growth [, ]. However, the exact mechanism requires further investigation [].

The chemical structure of picropodophyllin is defined by its molecular formula C22H22O8C_{22}H_{22}O_{8}, with a molecular weight of approximately 414.41 g/mol. The compound exhibits various chemical reactivity patterns typical of lignans, particularly in its interactions with biological targets. One notable reaction mechanism involves the inhibition of IGF1R signaling pathways, leading to apoptosis in cancer cells. This occurs through the suppression of phosphorylated IGF1R proteins and downstream signaling molecules, including those involved in the PI3K/Akt pathway .

Picropodophyllin has demonstrated significant biological activity as an anticancer agent. It induces mitotic arrest and apoptosis in various cancer cell lines by disrupting microtubule dynamics and promoting reactive oxygen species (ROS) generation. Specifically, it has been shown to cause cell cycle arrest at the G2/M phase and lead to mitotic catastrophe, particularly in tumor cells while sparing normal cells . This selectivity is attributed to its unique mechanism of action that operates independently of IGF1R signaling, highlighting its potential as a therapeutic agent in oncology .

The synthesis of picropodophyllin can be achieved through several methods. A notable approach involves extracting it from the roots of Podophyllum plants, which contain various lignans including podophyllotoxin. Additionally, synthetic routes have been developed that include multi-step processes utilizing reactions such as Diels-Alder reactions and palladium-catalyzed allylic alkylation . These synthetic methods aim to produce picropodophyllin with high purity and yield for research and clinical applications.

Picropodophyllin is primarily investigated for its use in cancer treatment, particularly for conditions like non-small cell lung cancer and glioblastoma. Clinical trials have focused on its ability to reduce tumor volume and improve patient outcomes when administered orally or via injection . Beyond oncology, research is ongoing into its potential applications in other diseases where IGF1R plays a critical role.

Studies on picropodophyllin's interactions reveal its selectivity for IGF1R over other receptors. It has an IC50 value of approximately 1 nM for IGF1R inhibition, indicating strong binding affinity . Interaction studies also highlight its role in modulating downstream signaling pathways associated with cell proliferation and survival, making it a valuable compound for further exploration in targeted therapies.

Picropodophyllin shares structural similarities with several other compounds within the podophyllotoxin family and related lignans. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
PodophyllotoxinTrans stereoisomerInhibits IGF1R; induces apoptosisMore potent than picropodophyllin in some contexts
EtoposidePodophyllotoxin derivativeInhibits topoisomerase II; induces DNA damagePrimarily used as a chemotherapeutic agent
VincristineVinca alkaloidInhibits microtubule formation; disrupts mitosisUsed widely in leukemia and lymphoma treatments
SilvestrolLignanInhibits translation initiation; affects cellular growthDistinct mechanism targeting protein synthesis

Picropodophyllin's uniqueness lies in its specific inhibition of IGF1R while maintaining lower toxicity levels compared to other compounds that target similar pathways. Its ability to induce mitotic arrest through microtubule dynamics further distinguishes it from traditional chemotherapeutics that primarily focus on DNA damage mechanisms.

Botanical Sources in Podophyllum Species

Picropodophyllin represents a structurally significant aryltetralin lignan with documented occurrence across multiple botanical families, with primary sources concentrated within Podophyllum species and related genera. The compound demonstrates widespread distribution among lignin-producing plants, particularly those belonging to the Berberidaceae family [1] [2].

Podophyllum peltatum, commonly known as American mayapple, serves as one of the most extensively studied sources of picropodophyllin [2]. This species, native to eastern North America, accumulates significant concentrations of lignans within its rhizome and root systems. The rhizomes contain a complex mixture of aryltetralin lignans, with podophyllotoxin representing the predominant compound and picropodophyllin occurring as a stereoisomeric companion [3] [2]. The American mayapple typically yields podophyllum resin containing approximately 3.5 to 6 percent by weight, with lignans constituting the primary bioactive components [1].

Sinopodophyllum hexandrum, formerly classified as Podophyllum hexandrum and known as Himalayan mayapple or Indian mayapple, represents another crucial source species [4]. This plant species, distributed across Afghanistan, Bhutan, northern India, Kashmir, Nepal, Pakistan, and western China, produces rhizomes containing up to 15 percent podophyllin by weight [4]. The lignan profile of this species includes podophyllotoxin, 4'-demethylpodophyllotoxin, and picropodophyllin, with seasonal variations in lignan concentrations demonstrating peak accumulation during July [5].

Diphylleia sinensis, commonly referred to as Chinese umbrella leaf, constitutes an additional significant source of picropodophyllin [6] [7]. Research conducted on this species has identified eight distinct lignans within the rhizome tissue, including picropodophyllin, podophyllotoxin, isopicropodophyllone, dehydropodophyllotoxin, diphyllin, podophyllotoxone, 4'-demethylpodophyllotoxin, and picropodophyllin glucoside [6]. Notably, compounds such as isopicropodophyllone, podophyllotoxone, 4'-demethylpodophyllotoxin, and picropodophyllin glucoside were documented for the first time in this plant species [6].

Beyond the Podophyllum genera, Anthriscus sylvestris (cow parsley) from the Apiaceae family has emerged as an important source of lignan biosynthetic precursors leading to picropodophyllin formation [8] [9]. This species demonstrates the capability to produce yatein and deoxypodophyllotoxin, which represent direct biosynthetic precursors to podophyllotoxin and related compounds [8]. The identification of deoxypodophyllotoxin synthase activity in Anthriscus sylvestris provides evidence for convergent evolution of lignan biosynthetic pathways across phylogenetically distant plant families [8].

Research has documented the presence of picropodophyllin-related compounds in additional botanical sources, including species from the genera Forsythia, Linum, and Justicia [10] [11]. These diverse botanical origins suggest that the biosynthetic machinery for picropodophyllin production has evolved independently across multiple plant lineages, indicating the fundamental importance of these compounds in plant physiology and defense mechanisms.

The distribution patterns of picropodophyllin among different plant tissues reveal preferential accumulation in underground storage organs, particularly rhizomes and roots [1] [5]. This localization pattern suggests potential roles in plant defense against soil-borne pathogens and herbivores, consistent with the documented antimicrobial and cytotoxic properties of lignans.

SpeciesCommon NamePlant PartPicropodophyllin StatusAssociated Lignans
Podophyllum peltatumAmerican MayappleRoots and rhizomesPresentPodophyllotoxin, α-peltatin, β-peltatin
Podophyllum emodi (Sinopodophyllum hexandrum)Himalayan Mayapple / Indian MayappleRoots and rhizomesPresentPodophyllotoxin, 4'-demethylpodophyllotoxin
Diphylleia sinensisChinese Umbrella LeafRhizomesPresentPodophyllotoxin, isopicropodophyllone, dehydropodophyllotoxin
Anthriscus sylvestrisCow ParsleyAerial partsBiosynthetic precursor pathwayYatein, deoxypodophyllotoxin

Metabolic Pathways in Lignan Biosynthesis

The biosynthetic pathway leading to picropodophyllin formation represents one of the most comprehensively characterized lignan biosynthetic sequences, involving multiple enzymatic transformations that convert simple phenylpropanoid precursors into complex aryltetralin structures [10] [12]. This pathway demonstrates remarkable biochemical sophistication, incorporating stereoselective oxidative coupling reactions, sequential reduction processes, and specialized cyclization mechanisms.

Phenylpropanoid Pathway Initiation

The biosynthetic sequence commences within the phenylpropanoid pathway, where phenylalanine serves as the primary amino acid precursor [13] [14]. Phenylalanine ammonia-lyase catalyzes the deamination reaction, converting phenylalanine to cinnamic acid through elimination of ammonia [14]. This initial transformation establishes the fundamental carbon-carbon framework characteristic of all phenylpropanoid-derived natural products.

Subsequent hydroxylation of cinnamic acid occurs through the action of cytochrome P450 monooxygenase cinnamate 4-hydroxylase, yielding para-hydroxycinnamic acid [14]. Alternative biosynthetic entry occurs through tyrosine ammonia-lyase-mediated deamination of tyrosine, providing an additional route to para-hydroxycinnamic acid formation [13] [14].

The conversion of para-hydroxycinnamic acid to coniferyl alcohol involves a series of coordinated enzymatic transformations [14]. ATP-dependent 4-coumarate-CoA ligase activates the carboxylate functionality through CoA ester formation, facilitating subsequent modification reactions [14]. Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase catalyzes shikimation or quination of para-hydroxycinnamoyl CoA, followed by cytochrome P450-mediated hydroxylation and ester reformation to yield caffeoyl-CoA [14].

O-methylation reactions catalyzed by caffeate 3-O-methyltransferase or caffeoyl-CoA-O-methyltransferase convert caffeoyl-CoA to feruloyl-CoA [14]. NADPH-dependent cinnamoyl-CoA reductase then reduces the CoA ester to the corresponding aldehyde, and cinnamyl alcohol dehydrogenase completes the reduction sequence to produce coniferyl alcohol [14].

Dirigent Protein-Mediated Coupling

The formation of picropodophyllin initiates with the stereoselective coupling of two coniferyl alcohol molecules, a reaction mediated by the coordinated action of oxidative enzymes and dirigent proteins [15] [16] [12]. Oxidative enzymes, including laccases and peroxidases, generate coniferyl alcohol radical intermediates through single-electron oxidation [15] [17].

Dirigent proteins impose strict stereo- and regioselectivity upon the radical coupling reaction, determining both the regiochemical outcome and stereochemical configuration of the resulting dimer [15] [16] [17]. The (+)-pinoresinol forming dirigent protein from Forsythia intermedia specifically directs the formation of (+)-pinoresinol through si-si coupling of coniferyl alcohol radicals [15] [17]. This remarkable enzymatic transformation creates three new bonds and four new stereocenters in a single step, establishing the fundamental dimeric framework characteristic of all lignans [17].

Sequential Reduction Transformations

Following pinoresinol formation, the biosynthetic pathway proceeds through sequential reduction reactions catalyzed by pinoresinol-lariciresinol reductase enzymes [10] [12]. These NADPH-dependent reductases demonstrate varying degrees of substrate specificity, with some isoforms capable of catalyzing both pinoresinol-to-lariciresinol and lariciresinol-to-secoisolariciresinol reductions [10].

The reduction mechanism involves quinone methide intermediate formation, facilitating ring opening and subsequent hydride delivery from NADPH to restore aromaticity [10]. Pinoresinol-lariciresinol reductases exhibit pronounced enantioselectivity, with different isoforms demonstrating preference for specific stereoisomers of both pinoresinol and lariciresinol substrates [10].

Secoisolariciresinol Dehydrogenase Activity

The conversion of secoisolariciresinol to matairesinol represents a critical branch point in lignan biosynthesis, catalyzed by NAD-dependent secoisolariciresinol dehydrogenase [10] [12]. This enzyme facilitates selective oxidation of one alcohol functionality to the corresponding carboxylic acid, followed by spontaneous intramolecular cyclization to form the characteristic lactone ring of matairesinol [10].

Structural analysis of secoisolariciresinol dehydrogenase reveals a homotetrameric architecture with a highly conserved catalytic triad consisting of serine, tyrosine, and lysine residues [10]. Biochemical characterization demonstrates preferential utilization of NADH over NADPH as cofactor, with exclusive formation of (-)-matairesinol from racemic secoisolariciresinol substrates [10].

Aryltetralin Core Formation

The transformation of matairesinol to deoxypodophyllotoxin involves four sequential enzymatic steps that construct the characteristic aryltetralin core structure [10]. Cytochrome P450 enzymes from the CYP719A family catalyze methylenedioxy bridge formation, converting matairesinol to pluviatolide [10]. This transformation establishes the benzodioxole moiety characteristic of podophyllotoxin-type lignans.

Subsequent O-methylation at the 4'-position yields bursehernin, followed by hydroxylation at the 5'-position to generate 5'-desmethyl-yatein [10]. Final methylation produces yatein, the immediate precursor to the aryltetralin core formation [10].

The formation of deoxypodophyllotoxin from yatein represents the most mechanistically complex transformation in the pathway, catalyzed by iron and 2-oxoglutarate-dependent deoxypodophyllotoxin synthase [10] [8]. This enzyme facilitates stereo- and regioselective carbon-carbon bond formation between the benzylic C7' carbon and the aromatic C6 carbon, completing the tetracyclic aryltetralin framework [10].

EnzymeFunctionSubstrateProduct
Dirigent Protein (DIR)Stereoselective coupling of coniferyl alcoholConiferyl alcohol radicals(+)-Pinoresinol
Pinoresinol-Lariciresinol Reductase (PLR)Sequential reduction of pinoresinol to secoisolariciresinolPinoresinol → Lariciresinol → SecoisolariciresinolLariciresinol, Secoisolariciresinol
Secoisolariciresinol Dehydrogenase (SDH)Oxidation of secoisolariciresinol to matairesinolSecoisolariciresinol(-)-Matairesinol
Cytochrome P450 (CYP719A23/24)Methylenedioxy bridge formationMatairesinol(-)-Pluviatolide
O-methyltransferaseO-methylation reactionsVarious intermediatesMethylated intermediates
Deoxypodophyllotoxin Synthase (DPS)C-C bond formation (yatein to deoxypodophyllotoxin)Yatein(-)-Deoxypodophyllotoxin

Stereochemical Considerations

The biosynthetic pathway to picropodophyllin demonstrates exquisite stereochemical control at multiple transformation steps [3] [10]. Picropodophyllin represents the cis-configurational isomer of podophyllotoxin, differing in the spatial arrangement of substituents around the tetrahydronaphthalene ring system [3]. This stereochemical distinction arises from the specific enzymatic mechanisms operating during aryltetralin core formation, where deoxypodophyllotoxin synthase can accommodate both (+)- and (-)-yatein substrates while maintaining stereochemical fidelity in carbon-carbon bond formation [10].

The convergent evolution of lignan biosynthetic pathways across phylogenetically diverse plant species suggests fundamental importance of these metabolic capabilities [8]. Comparative analysis of deoxypodophyllotoxin synthases from Podophyllum hexandrum and Anthriscus sylvestris reveals moderate amino acid sequence identity yet comparable catalytic activities, indicating independent evolutionary development of similar enzymatic functions [8].

Extraction and Purification Methodologies

The isolation and purification of picropodophyllin from botanical sources requires sophisticated analytical and preparative methodologies designed to address the complex chemical composition of lignan-containing plant materials [18] [19] [20]. These methodologies encompass both traditional solvent-based extraction techniques and advanced chromatographic separation protocols, each optimized for specific aspects of lignan recovery and purification.

Traditional Solvent Extraction Approaches

Conventional extraction methodologies for picropodophyllin isolation typically employ sequential solvent systems designed to selectively partition lignans from complex plant matrices [20] [21]. The recommended approach involves initial extraction with non-polar solvents to remove lipophilic interfering compounds, followed by polar solvent extraction to recover lignan components [20] [21].

Methanol and ethanol represent the most frequently employed polar solvents for lignan extraction, demonstrating excellent solubilization properties for these phenolic compounds [18] [19] [22]. Reflux extraction conditions typically involve heated solvent systems maintained at temperatures ranging from 60 to 80 degrees Celsius for periods of 2 to 4 hours [22]. Alternative maceration procedures employ extended contact times of 24 to 72 hours at ambient temperatures to minimize thermal degradation of heat-sensitive lignan components [18].

The podophyllum resin extraction process specifically requires acidic hydrolysis conditions to liberate aglycone lignans from their glycosidic conjugates [22]. Treatment with 5 percent aqueous sodium carbonate solution under reflux conditions for 1 hour effectively removes resinous impurities while preserving lignan integrity [22]. Subsequent recrystallization employing methanol-chloroform solvent systems (80:20 ratio) provides purified lignan fractions suitable for chromatographic analysis [22].

Supercritical Fluid Extraction Technology

Supercritical fluid extraction utilizing carbon dioxide represents an environmentally sustainable alternative to conventional solvent extraction methods [23] [24] [25]. This technology exploits the unique solvating properties of supercritical carbon dioxide, which can be modulated through pressure and temperature adjustments to achieve selective extraction of target compounds [23] [25].

Optimized conditions for lignan extraction involve pressures of 15 megapascals, temperatures of 50 degrees Celsius, and extraction times of 4 minutes [24]. The addition of polar co-solvents, particularly methanol at 1 percent concentration, significantly enhances extraction efficiency for polar lignan compounds [24] [25]. The split-flow rate optimization at 2.5 percent ensures accurate quantitative recovery while maintaining extraction selectivity [24].

Supercritical fluid extraction offers distinct advantages including elimination of residual solvent contamination, reduced extraction times, and enhanced selectivity for specific compound classes [23] [25]. The environmentally benign nature of carbon dioxide and its complete removal from extracted products makes this technology particularly attractive for pharmaceutical applications [25].

Advanced Ultrasonic and Microwave-Assisted Extraction

Ultrasonic-assisted extraction technology employs high-frequency sound waves to enhance mass transfer processes and improve extraction efficiency [19] [26]. Optimized conditions involve 84 percent aqueous ethanol as extraction solvent, extraction times of 38 minutes, and single-step procedures that achieve greater than 80 percent recovery of total lignans [19].

The mechanism of ultrasonic enhancement involves cavitation phenomena that disrupt cellular structures and facilitate solvent penetration into plant tissues [26]. This physical disruption significantly reduces extraction times compared to conventional maceration procedures while maintaining or improving extraction yields [19].

Microwave-assisted extraction represents another innovative approach that combines controlled heating with enhanced mass transfer [26]. This technology utilizes the selective heating of intracellular water to generate internal pressure that ruptures cell walls and facilitates compound release [26]. The hydrodiffusion mechanism allows extract components to migrate from internal cellular compartments to the external medium without requiring additional solvent addition [26].

High-Performance Liquid Chromatography Separation

High-performance liquid chromatography serves dual roles as both analytical and preparative separation technology for lignan purification [27] [28] [20]. Reversed-phase chromatography employing C18 stationary phases represents the most widely adopted approach for lignan analysis [27] [28].

Optimized mobile phase systems typically involve gradient elution profiles utilizing acetonitrile-water mixtures with formic acid modifiers [27]. Column temperatures of 40 degrees Celsius and injection volumes ranging from 4 to 40 microliters provide optimal separation resolution [27]. Ultraviolet detection at 280 nanometers or 254 nanometers offers sufficient sensitivity for most analytical applications [28].

Liquid chromatography-tandem mass spectrometry provides enhanced selectivity and structural confirmation capabilities [27]. Multiple reaction monitoring detection modes enable simultaneous quantification of podophyllotoxin, picropodophyllin, and related lignans with detection limits ranging from 2.4 to 10.2 nanograms per milliliter [27].

High-Speed Counter-Current Chromatography

High-speed counter-current chromatography represents a specialized preparative separation technique particularly suited for lignan purification [29] [11] [30]. This liquid-liquid partition chromatography method eliminates solid stationary phases, thereby avoiding irreversible sample adsorption and enabling high recovery rates [29] [11].

Stepwise elution protocols employing two-phase solvent systems composed of n-hexane-ethyl acetate-methanol-water demonstrate exceptional separation capabilities [29] [11]. Volume ratios of 1.3:1:1.3:1 and 2.5:1:2.5:1 provide optimal resolution for complex lignan mixtures [29]. Preparative separations of 300 milligram samples yield purified compounds with greater than 95 percent purity in single-step procedures [29] [11].

Specialized Purification Techniques

Thin-layer chromatography maintains importance as a qualitative screening tool and for monitoring purification procedures [20] [21]. Silica gel stationary phases with dichloromethane-diethyl ether (4:1) mobile phase systems provide effective separation of common lignans [7]. Detection employs ultraviolet illumination at 254 nanometers or chemical spray reagents such as ammonium ceric sulfate [7] [21].

Complex formation approaches utilizing aromatic compounds offer alternative purification strategies [31]. Podophyllotoxin forms crystalline complexes with various aromatic and heteroaromatic compounds, including phenol, toluene, chlorobenzene, anisole, xylenes, nitrobenzene, aniline, pyridine, naphthalene, quinoline, and isoquinoline [31]. Sequential complex formation and dissociation cycles enable purification to 92 to 95 percent purity [31].

MethodPrincipleAdvantagesTypical Conditions
Traditional Solvent ExtractionSequential extraction with polar/non-polar solventsSimple, cost-effective, widely applicableMethanol/ethanol, reflux or maceration
Supercritical Fluid Extraction (SFE)Supercritical CO2 with polar co-solventsEnvironmentally friendly, selective, no residual solvents15 MPa, 50°C, CO2 + 1% methanol
Ultrasonic-Assisted ExtractionUltrasonic waves enhance mass transferReduced extraction time, enhanced yield84% aqueous ethanol, 38 min
Microwave-Assisted ExtractionMicrowave heating improves extraction efficiencyRapid heating, reduced solvent consumptionVariable power and time settings
High-Performance Liquid Chromatography (HPLC)Reversed-phase liquid chromatography separationHigh resolution, quantitative analysisC18 column, acetonitrile-water gradient
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid partition chromatographyNo solid support, high recovery, scalablen-hexane-ethyl acetate-methanol-water systems

Quality Control and Validation Considerations

Extraction and purification methodologies require rigorous validation protocols to ensure reproducibility and reliability [19] [27]. Method validation parameters include specificity, accuracy, precision, linearity, detection limits, and quantitation limits [27]. Relative standard deviations for migration times and peak areas should not exceed 2.2 percent and 5.5 percent, respectively [32].

Sample stability considerations necessitate careful handling and storage protocols to prevent degradation [20] [21]. Silylated derivatives demonstrate limited stability and should be analyzed within 12 hours of preparation [21]. Light protection and low-temperature storage conditions help preserve lignan integrity during extended storage periods [20].

The total synthesis of picropodophyllin has been achieved through multiple strategic approaches, each utilizing different synthetic methodologies and precursor molecules to construct the complex tetracyclic framework. These strategies have evolved significantly since the initial work in the field, with modern approaches emphasizing efficiency, stereochemical control, and environmental considerations.

Enzyme-Assisted Asymmetric Synthesis

The most prominent total synthesis strategy was developed by Berkowitz and coworkers, who reported the first catalytic asymmetric synthesis of both (-)-podophyllotoxin and its Carbon-2 epimer, (-)-picropodophyllin [1] [2] [3]. This approach utilized an enzyme-assisted asymmetric synthesis featuring the enzymatic desymmetrization of advanced meso diacetate 20 through porcine pancreatic lipase (PPL)-mediated ester hydrolysis [1] [2]. The synthesis begins from piperonal, which is fashioned into isobenzofuran (IBF) precursor 14 in three steps involving bromination, acetalization, and halogen-metal exchange/hydroxymethylation [1].

A critical observation in this synthesis involves the Diels-Alder reaction between the IBF precursor and dimethyl maleate. Treatment of 14 with acetic acid in commercial dimethyl maleate (containing 5% dimethyl fumarate) leads to a nearly equimolar mixture of fumarate- (15) and maleate-IBF Diels-Alder adducts (16 and 17), indicating that IBF 11 reacts approximately 15 times faster with dimethyl fumarate than with dimethyl maleate [1] [2]. The desired meso diester 16 is obtained pure and in nearly quantitative yield by employing neat dimethyl acetylene dicarboxylate as the dienophile, followed by catalytic hydrogenation [1].

The enzymatic step achieves remarkable stereochemical control, with asymmetry being efficiently introduced even on 10-20 gram scales, yielding the key chiral intermediate monoacetate 25 with 66% isolated yield, 83% corrected yield, and 95% enantiomeric excess [1] [4]. The conjugate addition product is converted to (-)-picropodophyllin in two steps (lactonization and SEM deprotection) or to (-)-podophyllotoxin in three steps through the introduction of a Carbon-2 epimerization step under Kende conditions prior to the final conjugate addition [1] [2].

Nickel-Catalyzed Reductive Cascade Approach

Peng and coworkers developed a novel synthetic route involving a key nickel-catalyzed cyclization to form the Carbon-1–Carbon-7 and Carbon-8–Carbon-8' bonds concurrently from a benzhydryl synthon [5] [6]. This approach begins with readily available 6-bromopiperonal 27, which is converted to unsaturated imide 30 through a Horner-Wadsworth-Emmons reaction and coupling to the Evans auxiliary (S)-(+)-4-phenyl-2-oxazolidinone 28 [5].

An auxiliary-controlled asymmetric conjugate addition with (3,4,5-trimethoxyphenyl)-magnesium bromide 29 delivers benhydryl 31 with excellent selectivity (diastereomeric ratio 97:3) [5] [6]. Subsequent reduction facilitates removal of the auxiliary, followed by oxidation and acetylization and elimination to provide enol ether 32. Selective β-bromination generates β-bromo acetal 26 (diastereomeric ratio 1.2:1) and sets the stage for the key nickel-catalyzed tandem reductive cyclization to generate diastereomeric compounds 34 and 35 [5].

After separation through column chromatography and subsequent oxidation with pyridinium chlorochromate (PCC), (+)-isodeoxypodophyllotoxin (36) and (+)-deoxypicropodophyllin (37) are formed from 34 and 35, respectively [5]. The (+)-isodeoxypodophyllotoxin (36) can undergo lactone breakage and oxidation to form an intermediate used in the synthesis of (-)-picropodophyllin and (-)-picropodophyllone [5] [6].

Palladium-Catalyzed Strategies

Palladium-catalyzed approaches have provided alternative routes to picropodophyllin analogues through innovative bond-forming reactions [7] [8]. Unsaturated malonyl esters undergo palladium-catalyzed intramolecular allylic alkylation to give 4-vinyl-substituted γ-lactones [7]. This reaction requires a substrate incorporating a suitably positioned silicon moiety, which directs the ionization toward the desired η³-allylpalladium complex [7].

The resulting 4-[dimethyl-(2-thienyl)silylvinyl]lactone can be subsequently engaged in Hiyama couplings with various iodoarenes to give the corresponding 4-(α-styryl)-γ-lactones [7]. The use of specifically substituted iodoarenes generates advanced tetracyclic lactone intermediates incorporating rings A-D of lignans belonging to the podophyllotoxin family [7]. Subsequent electrophilic aromatic substitution with various electron-rich arenes affords the target picropodophyllin analogues [7].

Chemoenzymatic Synthesis

Recent advances in biocatalysis have enabled the development of chemoenzymatic approaches that harness the synthetic utility of enzymes from podophyllotoxin biosynthesis [9] [10]. Renata and coworkers reported a short chemoenzymatic total synthesis featuring an enzymatic oxidative Carbon-Carbon coupling reaction to construct the tetracyclic core in a diastereoselective fashion [9]. This approach utilizes a non-heme dioxygenase (2-ODD-PH) from podophyllotoxin biosynthesis to forge the key Carbon ring of the natural product [9].

The strategy involves rapid asymmetric construction of the dibenzylbutyrolactone precursor through oxidative enolate coupling methodology, followed by biocatalytic Carbon-Carbon coupling catalyzed by 2-ODD-PH with complete diastereoselectivity and excellent isolated yield on gram scale [9]. This chemoenzymatic approach constitutes one of the shortest and highest yielding synthetic routes toward picropodophyllin-related targets, achieving 28% overall yield in five steps [9].

Epimerization Processes and Stereochemical Control

The stereochemical relationship between picropodophyllin and podophyllotoxin represents one of the most important aspects of their synthetic chemistry. Picropodophyllin is the cis-lactone isomer of podophyllotoxin, differing in the stereochemistry at the Carbon-2 position [11] [12]. This stereochemical difference has profound implications for both synthetic strategy and biological activity.

Kende Epimerization Conditions

The classical approach to interconverting picropodophyllin and podophyllotoxin involves the Kende epimerization procedure [12]. This method requires preparation of the O-tetrahydropyranyl derivative of picropodophyllin, converting it to the sodium enolate by treatment with triphenylmethylsodium, and quenching the enolate with excess acetic acid [12]. However, this epimerization does not proceed to completion, requiring separation of an approximately 45:55 mixture of podophyllotoxin and picropodophyllin [12] [13].

The incomplete conversion observed in Kende conditions reflects the thermodynamic preferences of the lactone system. While podophyllotoxin (trans-lactone) might be expected to be thermodynamically favored due to reduced steric interactions, the energy difference between the cis and trans isomers is relatively small, leading to equilibrium mixtures rather than complete conversion [12].

Base-Catalyzed Isomerization Mechanisms

Detailed mechanistic studies have revealed important insights into the selectivity of base-catalyzed epimerization reactions [14] [15]. When 4-alpha-amino-4-deoxypodophyllotoxin is subjected to base-catalyzed isomerization, it leads to the corresponding picropodophyllin isomer, while the 4-beta-amino derivative affords a neopodophyllotoxin-like derivative [15]. This selectivity demonstrates the importance of the stereochemical environment around the epimerizable center.

The possibility of epimerization at different positions has been systematically investigated through theoretical and experimental studies [14]. From a stereochemical perspective, the accessibility of bases to the alpha-oriented proton at Carbon-8 is significantly hindered due to the presence of the alpha-oriented trimethoxyphenyl group [14]. Consequently, epimerization preferentially occurs at Carbon-8', rather than at Carbon-8, despite the potentially greater acidity of the Carbon-8 proton due to its position alpha to the ketone [14].

Acid-Catalyzed Epimerization

Under acidic conditions, different epimerization patterns are observed compared to basic conditions [14]. While podophyllotoxone evolves toward picropodophyllone in the presence of bases, in acidic media, the carbon that epimerizes is Carbon-8, leading to a balanced mixture of podophyllotoxone and isopicropodophyllone [14]. This mechanistic difference provides synthetic chemists with complementary approaches to access different stereoisomers.

The acid-catalyzed process appears to proceed through protonation of the lactone carbonyl, which activates the adjacent Carbon-8 position toward enolization and subsequent reprotonation from the opposite face [14]. This mechanism explains the preferential epimerization at Carbon-8 under acidic conditions, in contrast to the Carbon-8' epimerization observed under basic conditions.

Enzymatic Stereochemical Control

The enzymatic approach developed by Berkowitz represents the most sophisticated method for achieving stereochemical control in picropodophyllin synthesis [1] [2]. The porcine pancreatic lipase (PPL)-mediated desymmetrization of meso diacetate 20 achieves remarkable enantioselectivity (95% enantiomeric excess) while maintaining excellent isolated yields even on multi-gram scales [1].

The success of this enzymatic approach depends on the specific recognition of the meso substrate by the enzyme active site. Screening of different meso benzoxabicyclo[2.2.1]heptyl substrate candidates across a battery of acyl transfer enzymes led to the identification of the optimal match between diacetate 20 and PPL [1] [4]. This enzyme-substrate pairing demonstrates the importance of molecular recognition in achieving high selectivity.

Conformational Control in Epimerization

Nuclear magnetic resonance (NMR) studies have provided insights into the conformational factors that influence epimerization selectivity [14]. For epithuriferic acid, coupling constants between Carbon-7' and Carbon-8' protons indicate the existence of an equilibrium between different conformers, with the relative populations affecting the observed stereochemical outcomes [14].

Temperature-dependent NMR studies reveal that at low temperatures (-50°C), the coupling constant between Carbon-7' and Carbon-8' decreases to 4.9 Hz, accompanied by chemical shift changes that make the spectrum more similar to that of thuriferic acid, which contains the trimethoxyphenyl group in a pseudoaxial disposition [14]. These observations demonstrate how conformational equilibria can influence both the kinetics and thermodynamics of epimerization processes.

Derivatization Studies for Structure-Activity Optimization

Structure-activity relationship studies of picropodophyllin have focused on systematic modification of key structural features to understand and optimize biological activity. These investigations have revealed critical structural requirements and provided insights into the molecular basis of biological activity.

Carbon-4 Position Modifications

Extensive studies have been conducted on Carbon-4 position modifications, particularly involving nitrogen-containing substituents [15] [16]. Various 4-analogues of podophyllotoxin and epipodophyllotoxin have been obtained via formation of the corresponding 4-keto derivatives [15]. Methyloximation of podophyllotoxone, followed by subsequent catalytic hydrogenation, provides stereoselective access to 4-alpha-amino-4-deoxypodophyllotoxin and related acetamido and formamido derivatives [15].

Structure-activity relationship analysis of Carbon-4 nitrogen-substituted podophyllum derivatives reveals that compounds with imidogen groups exposed on pyridine rings, rather than pyrimidine rings, exhibit significantly elevated potency [16]. Moreover, the presence of chlorine atoms in the heterocyclic ring enhances cytotoxicity, with the activity order being 3-position > 4-position > 5-position > 6-position [16].

Two particularly active compounds, 3g and 3h, containing 2-amino-3-chloropyridine substituted into the podophyllotoxin and 4'-O-demethylepipodophyllotoxin scaffolds, demonstrate more potent cytotoxicity against HeLa cells compared to reference compounds podophyllotoxin, 4'-O-demethylepipodophyllotoxin, and etoposide [16]. Mechanistic studies reveal that compound 3g inhibits microtubule polymerization while compound 3h affects topoisomerase II catalytic activity, indicating that structural modifications can alter the primary mechanism of action [16].

4'-Hydroxyl Position Derivatization

The 4'-hydroxyl position represents another important site for chemical modification [15]. Oxirane and hydroxymethyl-containing analogues have been prepared from podophyllotoxin and 4-epi-4'-demethyl-podophyllotoxin using Takai olefination strategy [15]. In this series, carboxaldehyde and carboxylic acid-containing derivatives have also been synthesized, expanding the chemical diversity around this position [15].

These modifications at the 4'-position have particular significance for receptor selectivity. Studies have shown that alterations in this region can affect insulin-like growth factor-1 receptor (IGF-1R) binding selectivity while maintaining or modifying interactions with other cellular targets [17] [18]. The position and nature of substituents at the 4'-position directly influence the compound's ability to distinguish between closely related receptor systems.

Aromatic Ring System Modifications

Modifications to the aromatic ring systems have provided insights into the electronic and steric requirements for biological activity [7] [8]. Palladium-catalyzed approaches enable the introduction of various electron-rich arenes through electrophilic aromatic substitution, generating picropodophyllin analogues with modified electronic properties [7].

The trimethoxyphenyl moiety, in particular, has been the subject of systematic modification studies [19]. Computer modeling studies suggest that this group occupies a specific hydrophobic pocket in target proteins, and modifications to the methoxy substitution pattern can significantly alter binding affinity and selectivity [19]. The orientation and flexibility of this aromatic system also influence the overall conformational preferences of the molecule.

Lactone Ring Modifications

The lactone ring system represents the most structurally constrained region of picropodophyllin, yet it has been successfully modified to generate active analogues [20]. Non-epimerizable δ-lactone analogues of picropodophyllin have been synthesized to address the inherent chemical instability associated with the cis-lactone configuration [20].

Lactone ring-opening reactions provide access to carboxylic acid derivatives such as thuriferic acid and epithuriferic acid [14]. These compounds retain significant biological activity while exhibiting altered pharmacokinetic properties due to the increased polarity and conformational flexibility introduced by ring opening [14]. The synthesis of epithuriferic acid from isopicropodophyllone demonstrates how lactone ring modifications can be used to access structurally related natural products.

Carbon-8' Position Functionalization

Recent work has demonstrated the utility of Carbon-8' position modifications for generating novel picropodophyllin analogues [21] [22]. The introduction of phenylselenyl groups at the Carbon-8' position, followed by oxidation and syn-elimination, provides access to β- and γ-apopicropodophyllins [21] [22].

This approach begins with enolization of (+)-deoxypicropodophyllin followed by quenching with phenylselenyl bromide at -78°C, generating two diastereoisomers that can be separated by column chromatography in 95% overall yield [21] [22]. The α-phenylselenide adopts a pseudo-boat conformation where the hydrogen atom at Carbon-8 is arranged cis to the selenophenyl group [21]. Oxidation of this intermediate generates phenylselenoxide in situ, which undergoes syn-elimination to provide (+)-β-apopicropodophyllin with demonstrated biological activity [21].

Structure-Activity Relationship Insights

Comprehensive structure-activity relationship studies have revealed several key principles governing picropodophyllin activity [23] [16]. Molecular modeling and quantitative structure-activity relationship (QSAR) analysis using podophyllotoxin and its congeners have identified critical molecular descriptors that correlate with biological activity [23].

A robust QSAR model with high predictive capability (r²train = 0.906, q²cv = 0.893) has been developed using molecular descriptors, with an overall root mean square error of 0.265 between experimental and predicted pIC₅₀ values [23]. This model successfully predicts tubulin polymerization inhibition and cytotoxic activity for external datasets of podophyllotoxin analogues, providing a valuable tool for rational drug design [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM]
Solid

Color/Form

Solvated crystals

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

414.13146766 g/mol

Monoisotopic Mass

414.13146766 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Melting Point

114-118 °C
183 °C
MP: 114-118 °C (effervescence)
228 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0F35AOI227

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of external genital warts (Condyloma acuminatum).

Therapeutic Uses

Antiviral (topical)
Podofilox is indicated for the treatment of condyloma acuminatum of the external genital areas; the gel, but not the solution, may be used for perianal warts. Neither the gel nor the solution should be used to treat warts on mucous membranes, including membranous areas of the urethra, rectum, and vagina. /Included in US product labeling/

Pharmacology

Picropodophyllin is a cyclolignan alkaloid found in the mayapple plant family (Podophyllum peltatum), and a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF1R) with potential antineoplastic activity. Picropodophyllin specifically inhibits the activity and downregulates the cellular expression of IGF1R without interfering with activities of other growth factor receptors, such as receptors for insulin, epidermal growth factor, platelet-derived growth factor, fibroblast growth factor and mast/stem cell growth factor (KIT). This agent shows potent activity in the suppression o f tumor cell proliferation and the induction of tumor cell apoptosis. IGF1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a critical role in the growth and survival of many types of cancer cells.

Mechanism of Action

The exact mechanism of action is not well understood. It does appear, however, that it and its derivatives may bind and inhibit topoisomerase II during the late S and early G2 stage. The drug may bind and stabilize the temporary break caused by the enzyme. This disrupts the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication
The exact mechanism of action for podofilox is unknown. Podofilox is a potent mitotoxic agent that inhibits cell mitosis; cell division stops, other cellular processes are impaired, necrosis occurs, and the affected tissues gradually erode.

Vapor Pressure

8.3X10-15 mm Hg at 25 °C /Estimated/

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

477-47-4

Absorption Distribution and Excretion

Topical application of 0.05 mL of 0.5% podofilox solution to external genitalia did not result in detectable serum levels. Applications of 0.1 to 1.5 mL resulted in peak serum levels of 1 to 17 ng/mL one to two hours after application.
Small amounts of podofilox may be absorbed systemically following topical application. In a study in adults with anogenital warts caused by human papillomavirus, topical application of 0.05 mL of podofilox 0.5% solution to external genitalia did not result in detectable serum concentrations of the drug; however, topical application of 0.1-1.5mL of the solution resulted in peak serum concentrations of 1-17 ng/mL at 1-2 hours after application.

Metabolism Metabolites

5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one is a known human metabolite of deoxypodophyllotoxin.

Wikipedia

Podophyllotoxin
Mecamylamine

Drug Warnings

Because of the potential for adverse local reactions, the recommended dose, frequency of application, and duration of treatment of topical podofilox should not be exceeded. There is no evidence that applying podofilox more frequently than recommended would increase efficacy; however, more frequent application would be expected to increase the risk of local adverse reactions and increase systemic absorption of the drug.
Pregnancy risk category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Podofilox generally is well tolerated when applied topically. In clinical studies evaluating topical podofilox in otherwise healthy adults 18 years of age or older with external genital and/or perianal warts caused by human papillomavirus, up to 6% of patients discontinued the drug because of adverse local reactions; however, serious systemic effects have not been reported to date.
Adverse local reactions, including burning, pain, inflammation, erosion, and pruritus, commonly occur at the site of application of podofilox 0.5% gel or 0.5% solution. These reactions usually are mild to moderate in severity; however, severe local reactions have been reported, especially during the first 2 weeks of therapy. Adverse local reactions generally resolve within 4 weeks following completion of topical podofilox therapy.
For more Drug Warnings (Complete) data for PODOFILOX (9 total), please visit the HSDB record page.

Biological Half Life

1.0 to 4.5 hours.
The serum elimination half-life of podofilox is estimated to range from 1-4.5 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Found in the rhizomes of North American Podophyllum peltatum L., Podophyllaceae
Podophyllin is a complex mixture of crystalline compounds derived from the mayapple plant. The active agent derived from this plant product /is/ podophyllotoxin.

General Manufacturing Information

Precursor of antineoplastics etoposide, teniposide.

Analytic Laboratory Methods

ELISA determination in plants

Storage Conditions

Podofilox topical gel and topical solution should be stored at 15-30 °C. These preparations should not be exposed to excessive heat; freezing should be avoided. ...

Dates

Last modified: 08-15-2023
1: E C, Li J, Shao D, Zhang D, Pan Y, Chen L, Zhang X. The insulin-like growth factor-I receptor inhibitor picropodophyllin-induced selective apoptosis of hepatocellular carcinoma cell through a caspase-dependent mitochondrial pathway. Oncol Res. 2014;21(2):103-10. doi: 10.3727/096504013X13808175127324. PubMed PMID: 24406046.
2: Huang Z, Fang Z, Zhen H, Zhou L, Amin HM, Shi P. Inhibition of type I insulin-like growth factor receptor tyrosine kinase by picropodophyllin induces apoptosis and cell cycle arrest in T lymphoblastic leukemia/lymphoma. Leuk Lymphoma. 2014 Feb 17. [Epub ahead of print] PubMed PMID: 24206093.
3: Wang Q, Wei F, Lv G, Li C, Liu T, Hadjipanayis CG, Zhang G, Hao C, Bellail AC. The association of TP53 mutations with the resistance of colorectal carcinoma to the insulin-like growth factor-1 receptor inhibitor picropodophyllin. BMC Cancer. 2013 Nov 4;13:521. doi: 10.1186/1471-2407-13-521. PubMed PMID: 24182354; PubMed Central PMCID: PMC3840673.
4: Yin SC, Guo W, Tao ZZ. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model. Biochem Biophys Res Commun. 2013 Sep 13;439(1):1-5. doi: 10.1016/j.bbrc.2013.08.050. Epub 2013 Aug 22. PubMed PMID: 23973483.
5: Wu X, Sooman L, Wickström M, Fryknäs M, Dyrager C, Lennartsson J, Gullbo J. Alternative cytotoxic effects of the postulated IGF-IR inhibitor picropodophyllin in vitro. Mol Cancer Ther. 2013 Aug;12(8):1526-36. doi: 10.1158/1535-7163.MCT-13-0091. Epub 2013 May 22. PubMed PMID: 23699657.
6: Lu X, Wang L, Mei J, Wang X, Zhu X, Zhang Q, Lv J. Picropodophyllin inhibits epithelial ovarian cancer cells in vitro and in vivo. Biochem Biophys Res Commun. 2013 Jun 7;435(3):385-90. doi: 10.1016/j.bbrc.2013.04.097. Epub 2013 May 9. PubMed PMID: 23665331.
7: Lemaire M, Fristedt C, Agarwal P, Menu E, Van Valckenborgh E, De Bruyne E, Österborg A, Atadja P, Larsson O, Axelson M, Van Camp B, Jernberg-Wiklund H, Vanderkerken K. The HDAC inhibitor LBH589 enhances the antimyeloma effects of the IGF-1RTK inhibitor picropodophyllin. Clin Cancer Res. 2012 Apr 15;18(8):2230-9. doi: 10.1158/1078-0432.CCR-11-1764. Epub 2012 Mar 5. PubMed PMID: 22392915.
8: Feng X, Aleem E, Lin Y, Axelson M, Larsson O, Strömberg T. Multiple antitumor effects of picropodophyllin in colon carcinoma cell lines: clinical implications. Int J Oncol. 2012 Apr;40(4):1251-8. doi: 10.3892/ijo.2011.1281. Epub 2011 Dec 6. PubMed PMID: 22159423; PubMed Central PMCID: PMC3584617.
9: Doghman M, Axelson M, Lalli E. Potent inhibitory effect of the cyclolignan picropodophyllin (PPP) on human adrenocortical carcinoma cells proliferation. Am J Cancer Res. 2011;1(3):356-361. Epub 2011 Jan 5. PubMed PMID: 21968616; PubMed Central PMCID: PMC3180063.
10: Hashemi J, Worrall C, Vasilcanu D, Fryknäs M, Sulaiman L, Karimi M, Weng WH, Lui WO, Rudduck C, Axelson M, Jernberg-Wiklund H, Girnita L, Larsson O, Larsson C. Molecular characterization of acquired tolerance of tumor cells to picropodophyllin (PPP). PLoS One. 2011 Mar 14;6(3):e14757. doi: 10.1371/journal.pone.0014757. PubMed PMID: 21423728; PubMed Central PMCID: PMC3056661.
11: Rönquist-Nii Y, Eksborg S, Axelson M, Harmenberg J, Ekman S, Bergqvist M, Beck O. Determination of picropodophyllin and its isomer podophyllotoxin in human serum samples with electrospray ionization of hexylamine adducts by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Feb 15;879(5-6):326-34. doi: 10.1016/j.jchromb.2010.12.017. Epub 2010 Dec 28. Erratum in: J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Mar 15;889-890:148. Ekman, Simon [added]; Bergqvist, Michael [added]. PubMed PMID: 21251888.
12: Ohshima-Hosoyama S, Hosoyama T, Nelon LD, Keller C. IGF-1 receptor inhibition by picropodophyllin in medulloblastoma. Biochem Biophys Res Commun. 2010 Sep 3;399(4):727-32. doi: 10.1016/j.bbrc.2010.08.009. Epub 2010 Aug 6. PubMed PMID: 20692232.
13: Yin S, Girnita A, Strömberg T, Khan Z, Andersson S, Zheng H, Ericsson C, Axelson M, Nistér M, Larsson O, Ekström TJ, Girnita L. Targeting the insulin-like growth factor-1 receptor by picropodophyllin as a treatment option for glioblastoma. Neuro Oncol. 2010 Jan;12(1):19-27. doi: 10.1093/neuonc/nop008. Epub 2009 Oct 20. PubMed PMID: 20150364; PubMed Central PMCID: PMC2940558.
14: Duan Z, Choy E, Harmon D, Yang C, Ryu K, Schwab J, Mankin H, Hornicek FJ. Insulin-like growth factor-I receptor tyrosine kinase inhibitor cyclolignan picropodophyllin inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines. Mol Cancer Ther. 2009 Aug;8(8):2122-30. doi: 10.1158/1535-7163.MCT-09-0115. Epub 2009 Jul 28. PubMed PMID: 19638450; PubMed Central PMCID: PMC2766237.
15: Economou MA, Wu J, Vasilcanu D, Rosengren L, All-Ericsson C, van der Ploeg I, Menu E, Girnita L, Axelson M, Larsson O, Seregard S, Kvanta A. Inhibition of VEGF secretion and experimental choroidal neovascularization by picropodophyllin (PPP), an inhibitor of the insulin-like growth factor-1 receptor. Acta Ophthalmol. 2008 Nov;86 Thesis 4:42-9. doi: 10.1111/j.1755-3768.2008.01185.x. PubMed PMID: 19032681.
16: Economou MA, Andersson S, Vasilcanu D, All-Ericsson C, Menu E, Girnita A, Girnita L, Axelson M, Seregard S, Larsson O. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma. Acta Ophthalmol. 2008 Nov;86 Thesis 4:35-41. doi: 10.1111/j.1755-3768.2008.01184.x. PubMed PMID: 19032680.
17: Girnita A, All-Ericsson C, Economou MA, Aström K, Axelson M, Seregard S, Larsson O, Girnita L. The insulin-like growth factor-I receptor inhibitor picropodophyllin causes tumor regression and attenuates mechanisms involved in invasion of uveal melanoma cells. Acta Ophthalmol. 2008 Nov;86 Thesis 4:26-34. doi: 10.1111/j.1755-3768.2008.01183.x. PubMed PMID: 19032679.
18: Tomizawa M, Yokosuka O. Picropodophyllin suppresses the proliferation and invasion of hepatocellular carcinoma under serum starvation. Mol Med Rep. 2008 Sep-Oct;1(5):685-8. doi: 10.3892/mmr_00000013. PubMed PMID: 21479470.
19: Vitale M, Prestat G, Lopes D, Madec D, Kammerer C, Poli G, Girnita L. New picropodophyllin analogs via palladium-catalyzed allylic alkylation-Hiyama cross-coupling sequences. J Org Chem. 2008 Aug 1;73(15):5795-805. doi: 10.1021/jo800707q. Epub 2008 Jun 25. PubMed PMID: 18576606.
20: Economou MA, Wu J, Vasilcanu D, Rosengren L, All-Ericsson C, van der Ploeg I, Menu E, Girnita L, Axelson M, Larsson O, Seregard S, Kvanta A. Inhibition of VEGF secretion and experimental choroidal neovascularization by picropodophyllin (PPP), an inhibitor of the insulin-like growth factor-1 receptor. Invest Ophthalmol Vis Sci. 2008 Jun;49(6):2620-6. doi: 10.1167/iovs.07-0742. PubMed PMID: 18515591.

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